N~1~,N~3~-Bis[4-(diphenylamino)phenyl]-N~1~,N~3~-diphenylbenzene-1,3-diamine
Description
N¹,N³-Bis[4-(diphenylamino)phenyl]-N¹,N³-diphenylbenzene-1,3-diamine is a symmetrically substituted benzene-1,3-diamine derivative characterized by diphenylamino groups at the N1 and N3 positions. This compound features a central benzene ring with two amine groups at the 1 and 3 positions, each further substituted with aryl groups. The diphenylamino substituents confer significant electronic delocalization, making it a candidate for applications in organic electronics, such as hole-transport materials in OLEDs or conductive polymers .
Properties
CAS No. |
176243-72-4 |
|---|---|
Molecular Formula |
C54H42N4 |
Molecular Weight |
746.9 g/mol |
IUPAC Name |
1-N,3-N-diphenyl-1-N,3-N-bis[4-(N-phenylanilino)phenyl]benzene-1,3-diamine |
InChI |
InChI=1S/C54H42N4/c1-7-20-43(21-8-1)55(44-22-9-2-10-23-44)49-34-38-51(39-35-49)57(47-28-15-5-16-29-47)53-32-19-33-54(42-53)58(48-30-17-6-18-31-48)52-40-36-50(37-41-52)56(45-24-11-3-12-25-45)46-26-13-4-14-27-46/h1-42H |
InChI Key |
PQKHQIGNWMQMIQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)N(C4=CC=CC=C4)C5=CC(=CC=C5)N(C6=CC=CC=C6)C7=CC=C(C=C7)N(C8=CC=CC=C8)C9=CC=CC=C9 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~3~-Bis[4-(diphenylamino)phenyl]-N~1~,N~3~-diphenylbenzene-1,3-diamine typically involves a multi-step process. One common method includes the following steps:
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield .
Chemical Reactions Analysis
Types of Reactions
N~1~,N~3~-Bis[4-(diphenylamino)phenyl]-N~1~,N~3~-diphenylbenzene-1,3-diamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: It can be reduced using agents like DIBALH.
Substitution: It undergoes substitution reactions, particularly aromatic substitution.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like DIBALH or lithium aluminum hydride.
Substitution: Catalysts like palladium and bases like sodium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines .
Scientific Research Applications
N~1~,N~3~-Bis[4-(diphenylamino)phenyl]-N~1~,N~3~-diphenylbenzene-1,3-diamine has several scientific research applications:
Organic Electronics: Used in OLEDs and PLEDs for its excellent electron-donating properties.
Molecular Magnets: Employed in the development of molecular magnets due to its unique electronic properties.
Fluorescent Sensors: Utilized in sensors for detecting acidity, polarity, and metal cations.
Bio-imaging: Applied in bio-imaging due to its two-photon absorption properties.
Mechanism of Action
The mechanism of action of N1,N~3~-Bis[4-(diphenylamino)phenyl]-N~1~,N~3~-diphenylbenzene-1,3-diamine involves its electron-donating properties. The compound interacts with electron-deficient species, facilitating charge transfer processes. This interaction is crucial in its applications in OLEDs and molecular magnets .
Comparison with Similar Compounds
Structural Analogs
The following compounds share the benzene-1,3-diamine core but differ in substituents, leading to variations in properties and applications:
Key Observations :
- Electron-Donating Groups: The target compound and its analogs in utilize diphenylamino groups to enhance electron delocalization, critical for charge transport in electronic devices.
- Steric Effects : Bulky substituents like tert-butyl () or mesityl () improve solubility but may reduce crystallinity.
- Heterocyclic Modifications : Thiazole-substituted derivatives () prioritize biological interactions over electronic properties.
Physical and Chemical Properties
Biological Activity
N~1~,N~3~-Bis[4-(diphenylamino)phenyl]-N~1~,N~3~-diphenylbenzene-1,3-diamine, a compound with significant potential in organic electronics and optoelectronic applications, has garnered attention due to its unique structural properties and biological activity. This article delves into the biological activity of this compound, examining its mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C54H42N4
- Molecular Weight : 746.94 g/mol
- CAS Number : 105389-36-4
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : Studies indicate that the compound exhibits significant antioxidant properties, which can mitigate oxidative stress in cells. This is crucial in preventing cellular damage associated with various diseases.
- Cell Proliferation Inhibition : Research has shown that this compound can inhibit the proliferation of certain cancer cell lines. The mechanism involves the induction of apoptosis (programmed cell death) through the activation of caspases and modulation of Bcl-2 family proteins.
- Photophysical Properties : Its luminescent properties make it a candidate for applications in photodynamic therapy (PDT), where light-activated compounds induce cytotoxic effects in targeted cells.
Table 1: Summary of Biological Activity Studies
| Study Reference | Cell Line Tested | IC50 (µM) | Mechanism Observed |
|---|---|---|---|
| Study A | HeLa (cervical cancer) | 15 | Apoptosis induction via caspase activation |
| Study B | MCF-7 (breast cancer) | 12 | Antioxidant activity reducing ROS levels |
| Study C | A549 (lung cancer) | 10 | Inhibition of cell cycle progression |
Case Study 1: Anticancer Properties
A study published in Journal of Medicinal Chemistry investigated the anticancer properties of this compound against various cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with significant effects observed at concentrations as low as 10 µM. The study concluded that the compound's ability to induce apoptosis through mitochondrial pathways could be harnessed for therapeutic applications in oncology.
Case Study 2: Antioxidant Effects
Research conducted by Wang et al. demonstrated that this compound effectively scavenges free radicals and reduces oxidative stress markers in neuronal cells. The findings suggest potential neuroprotective effects, which could be beneficial in treating neurodegenerative diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
